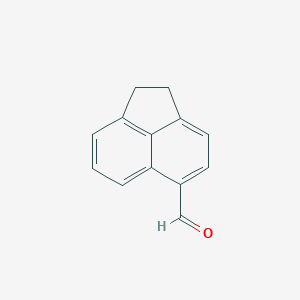

1,2-Dihydroacenaphthylene-5-carbaldehyde

Description

Properties

IUPAC Name |

1,2-dihydroacenaphthylene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEOTRCBGZQYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277607 | |

| Record name | 1,2-dihydroacenaphthylene-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-46-0 | |

| Record name | 5-Acenaphthenecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acenaphthenecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-dihydroacenaphthylene-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acenaphthenecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dihydroacenaphthylene-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 1,2-Dihydroacenaphthylene-5-carbaldehyde. The document details its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and explores its potential biological significance, particularly in the context of antitumor research. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Core Properties of this compound

This compound, a derivative of the polycyclic aromatic hydrocarbon acenaphthene, is a compound of interest in synthetic chemistry and potentially in medicinal chemistry. Its basic properties are summarized below.

Chemical and Physical Data

A compilation of the key chemical and physical data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 5345-46-0 | |

| Molecular Formula | C₁₃H₁₀O | |

| Molecular Weight | 182.22 g/mol | [1] |

| IUPAC Name | 1,2-dihydro-5-acenaphthylenecarbaldehyde | [1] |

| Melting Point | 102-106 °C | |

| Boiling Point | 367.2 °C at 760 mmHg | |

| Density | 1.243 g/cm³ | |

| Appearance | Likely a solid, given the melting point. The parent compound, acenaphthene, is a white to pale yellow crystalline powder. | [2] |

| Solubility | The parent compound, acenaphthene, is soluble in hot alcohol and very soluble in benzene, but insoluble in water. Similar solubility is expected for the aldehyde derivative. | [2] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the formylation of acenaphthene. The Vilsmeier-Haack reaction is a widely used and efficient method for this purpose, employing a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride.[3]

Vilsmeier-Haack Reaction for the Synthesis of this compound

This protocol outlines the synthesis of this compound from acenaphthene.

2.1.1. Materials and Reagents

-

Acenaphthene (1,2-Dihydroacenaphthylene)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

-

Sodium acetate solution (aqueous)

-

Hydrochloric acid (aqueous, dilute)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

2.1.2. Experimental Procedure

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF) in an anhydrous solvent like dichloromethane. Cool the flask in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel with constant stirring. The reaction is exothermic and should be controlled by the rate of addition. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will occur.

-

Formylation Reaction: After the formation of the Vilsmeier reagent is complete, add a solution of acenaphthene in the same anhydrous solvent to the reaction mixture, again, dropwise at a low temperature. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for several hours to ensure the completion of the reaction.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it carefully into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the aldehyde. Stir the mixture vigorously until the ice has melted completely. The product may precipitate as a solid.

-

Extraction: If the product does not precipitate, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane. Combine all the organic extracts.

-

Purification: Wash the combined organic extracts sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Chromatographic Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point of the purified compound should be determined and compared with the literature value.

Diagram of the Vilsmeier-Haack Reaction Workflow

Caption: Synthetic workflow for this compound.

Biological Significance and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of acenaphthene derivatives has garnered significant interest in medicinal chemistry, particularly in the development of novel antitumor agents.

Antitumor Potential of Acenaphthene Derivatives

Several studies have synthesized and evaluated novel acenaphthene derivatives for their cytotoxic activity against various human tumor cell lines.[4][5][6][7] These studies have demonstrated that modifications to the acenaphthene core can lead to compounds with significant antiproliferative effects. For instance, certain acenaphthene derivatives have shown promising activity against non-small cell lung cancer, colon adenocarcinoma, breast cancer, melanoma, and pancreatic cancer cell lines.[4][5][6][7] The rigid, planar structure of the acenaphthene core is thought to play a crucial role in its biological activity, potentially through intercalation with DNA.[8]

Potential Signaling Pathway Involvement

Given the planar aromatic nature of the acenaphthene core, a plausible mechanism of action for its antitumor activity is through DNA intercalation. This process involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to apoptosis or cell death. The aldehyde functional group in this compound could serve as a handle for further chemical modifications to enhance this activity or to introduce other pharmacophoric features.

Diagram of a Putative Mechanism of Action

Caption: A potential mechanism of action for acenaphthene derivatives.

Conclusion

This compound is a readily synthesizable compound with a well-defined set of physical and chemical properties. Its structural similarity to other biologically active acenaphthene derivatives suggests its potential as a scaffold in drug discovery, particularly in the development of novel anticancer agents. Further research is warranted to explore its specific biological targets and to elucidate its precise mechanism of action. This guide provides a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds.

References

- 1. This compound | 5345-46-0 [sigmaaldrich.com]

- 2. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. mdpi.com [mdpi.com]

- 8. echemcom.com [echemcom.com]

Technical Guide: 1,2-Dihydroacenaphthylene-5-carbaldehyde (CAS 5345-46-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available scientific and technical data for 1,2-Dihydroacenaphthylene-5-carbaldehyde, a chemical intermediate with potential applications in medicinal chemistry and materials science. Due to the limited availability of detailed experimental studies in publicly accessible literature, this document summarizes known properties and provides a theoretical framework for its synthesis and potential utility.

Chemical and Physical Properties

This compound, also known as acenaphthene-5-carboxaldehyde, is a derivative of the polycyclic aromatic hydrocarbon acenaphthene. Its core structure is of interest in the development of novel therapeutic agents and functional materials.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5345-46-0 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₃H₁₀O | Sigma-Aldrich[1] |

| Molecular Weight | 182.22 g/mol | Sigma-Aldrich[1] |

| IUPAC Name | This compound | |

| Synonyms | Acenaphthene-5-carboxaldehyde | |

| Melting Point | 102-106 °C | |

| Boiling Point | 367.2 °C at 760 mmHg (Predicted) | |

| Density | 1.243 g/cm³ (Predicted) | |

| Appearance | Solid | Sigma-Aldrich[1] |

Synthesis

The primary route for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3][4] In this case, acenaphthene serves as the aromatic substrate, which is reacted with a Vilsmeier reagent generated in situ from a formamide derivative (such as N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[2][4]

General Experimental Protocol for Vilsmeier-Haack Formylation of Acenaphthene (Hypothetical)

-

Reagents: Acenaphthene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (or another suitable solvent), Sodium acetate solution, Water.

-

Procedure:

-

The Vilsmeier reagent is prepared by the slow addition of POCl₃ to an ice-cold solution of DMF in a dry, inert solvent.

-

A solution of acenaphthene in the same solvent is then added dropwise to the freshly prepared Vilsmeier reagent, maintaining a low temperature.

-

The reaction mixture is stirred at a controlled temperature for a specified duration to allow for the electrophilic substitution to occur.

-

Upon completion, the reaction is quenched by the addition of a cold aqueous solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the intermediate iminium salt.

-

The product is then extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified, typically by column chromatography or recrystallization, to yield pure this compound.

-

Vilsmeier-Haack Reaction Workflow

References

An In-depth Technical Guide to 1,2-Dihydroacenaphthylene-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde. The information is curated for professionals in chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Molecular Information

This compound, also known as 5-formylacenaphthene, is an aromatic aldehyde derivative of acenaphthene. Acenaphthene itself is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene core with an ethylene bridge connecting positions 1 and 8. The addition of a carbaldehyde (formyl) group to the C5 position of the acenaphthene backbone makes it a valuable intermediate for the synthesis of more complex molecules.[1]

The structural and physicochemical properties are summarized below.

| Property | Data | Reference |

| CAS Number | 5345-46-0 | |

| Molecular Formula | C₁₃H₁₀O | |

| Molecular Weight | 182.22 g/mol | [2] |

| IUPAC Name | 1,2-dihydro-5-acenaphthylenecarbaldehyde | |

| Physical Form | Solid | |

| Melting Point | 102-106 °C | |

| Storage Temperature | 2-8 °C, under inert atmosphere |

Spectroscopic Properties

Detailed, experimentally verified spectral data for this compound is not extensively available in the cited literature. However, based on the known structure, the following characteristic signals can be anticipated.

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | - A distinct singlet for the aldehyde proton (CHO) in the downfield region, typically between δ 9-10 ppm. - A series of multiplets in the aromatic region (δ 7-8 ppm) corresponding to the protons on the acenaphthene ring system. - A singlet or a pair of multiplets around δ 3-4 ppm for the four protons of the ethylene bridge (-CH₂-CH₂-). |

| ¹³C NMR | - A signal for the carbonyl carbon of the aldehyde group in the highly deshielded region, likely around δ 190 ppm. - Multiple signals in the aromatic region (δ 120-150 ppm) for the carbons of the acenaphthene core. - Signals for the two sp³ hybridized carbons of the ethylene bridge, expected in the aliphatic region (δ 25-35 ppm). |

| IR Spectroscopy | - A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde, typically appearing in the range of 1680-1710 cm⁻¹. - C-H stretching vibrations for the aldehyde proton, often seen as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. - Aromatic C-H stretching bands above 3000 cm⁻¹. - Aliphatic C-H stretching bands from the ethylene bridge, just below 3000 cm⁻¹. |

Experimental Protocols: Synthesis

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction .[3][4] This reaction facilitates the formylation of electron-rich aromatic compounds, such as acenaphthene, using a Vilsmeier reagent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[1][4]

Reaction: Acenaphthene → this compound

Reagents:

-

Acenaphthene (Substrate)

-

N,N-Dimethylformamide (DMF, Formylating Agent Precursor)

-

Phosphorus oxychloride (POCl₃, Activating Agent)

-

Appropriate solvent (e.g., Dichloroethane - DCE)

-

Aqueous solution for workup (e.g., Sodium bicarbonate or Sodium acetate solution)

Detailed Methodology:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF) to a suitable solvent like dichloroethane. Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring vigorously. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes. This process forms the electrophilic chloroiminium ion, known as the Vilsmeier reagent.

-

Formylation: Dissolve the acenaphthene substrate in a minimal amount of the reaction solvent. Add this solution dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture, typically to around 60-90 °C, and maintain it at this temperature for several hours (monitoring by Thin Layer Chromatography is recommended to determine reaction completion).

-

Hydrolysis (Workup): After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice.

-

Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the effervescence ceases. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[5]

Mandatory Visualizations

The following diagrams illustrate key logical and structural aspects of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Biological Activity and Relevance

While specific studies on the biological activity of this compound are limited, the broader class of acenaphthene derivatives has attracted significant interest in medicinal chemistry. Various substituted acenaphthenes have been synthesized and evaluated for a range of biological activities, most notably as potential antitumor agents.[6][7] These derivatives have been tested against several human cancer cell lines, demonstrating that the acenaphthene scaffold can serve as a promising pharmacophore for the development of novel therapeutic agents.[6]

This compound serves as a key synthetic intermediate. The aldehyde functional group is highly versatile, allowing for further chemical modifications such as condensations, oxidations, or reductions to create a library of novel acenaphthene-based compounds for biological screening and drug discovery programs.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. This compound | 5345-46-0 [sigmaaldrich.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. aml.iaamonline.org [aml.iaamonline.org]

- 6. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dihydroacenaphthylene-5-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Properties

1,2-Dihydroacenaphthylene-5-carbaldehyde, a derivative of the polycyclic aromatic hydrocarbon acenaphthene, is a compound of interest in medicinal chemistry and materials science.

IUPAC Name: 1,2-dihydro-5-acenaphthylenecarbaldehyde[1]

Synonyms: 5-Acenaphthenecarboxaldehyde, acenaphthene-5-carbaldehyde[2]

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value | Reference |

| CAS Number | 5345-46-0 | |

| Molecular Formula | C₁₃H₁₀O | |

| Molecular Weight | 182.22 g/mol | [1][2] |

| InChI Key | VNEOTRCBGZQYJT-UHFFFAOYSA-N | [1] |

| Appearance | White to beige crystals | [3] |

| Melting Point | 102-106 °C | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a key area of research for the development of novel compounds with potential therapeutic applications.

2.1. Synthesis of Acenaphthene Derivatives

A common precursor for various acenaphthene derivatives is 5-bromoacetylacenaphthene, which can be synthesized from acenaphthene.[5]

Experimental Protocol: Preparation of 5-Bromoacetylacenaphthene [5]

-

Dissolve acenaphthene (18.6 g, 211 mmol) and bromoacetyl bromide (12.6 mL, 145 mmol) in dichloromethane (CH₂Cl₂, 120 mL).

-

Cool the solution to -20 °C.

-

Slowly add aluminum chloride (22.8 g, 171 mmol) to the stirring solution.

-

After the reaction is complete, evaporate the reaction mixture.

-

Add a 5% sodium bicarbonate (NaHCO₃) solution (5 mL) to the residue and stir for 20 minutes.

-

Filter the mixture to obtain the solid product.

-

Recrystallize the solid from a suitable solvent to yield 5-bromoacetylacenaphthene.

This protocol can be adapted for the synthesis of other derivatives, including the target compound this compound, by selecting appropriate starting materials and reaction conditions.

2.2. Diagram of a General Synthetic Pathway for Acenaphthene Derivatives

The following diagram illustrates a generalized synthetic route for producing various acenaphthene derivatives, highlighting the key steps and intermediates.

Caption: Synthetic route for acenaphthene derivatives.

Biological Activity and Applications

Acenaphthene derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.

3.1. Antitumor Activity

Several novel acenaphthene derivatives have been synthesized and evaluated for their antitumor properties against various human cancer cell lines.[5] These compounds have shown potential as antitumor agents, with some exhibiting activity comparable to the positive control, adriamycin.[5]

Table 2: In Vitro Antitumor Activity of Acenaphthene Derivatives (20 µM) [5]

| Compound | H460 (Non-small cell lung cancer) | SW480 (Colon adenocarcinoma) | MDA-MB-468 (Breast cancer) | SKRB-3 (Breast cancer) | A375 (Melanoma) | BxPC-3 (Pancreatic cancer) |

| 3a | 25.2 ± 2.8 | 1.7 ± 2.3 | 0.8 ± 3.9 | 1.3 ± 8.8 | 42.3 ± 2.2 | 4.0 ± 3.4 |

| 3b | 19.3 ± 6.6 | 20.2 ± 5.6 | 27.3 ± 6.8 | 35.2 ± 3.2 | 25.7 ± 3.2 | 18.6 ± 2.8 |

| 3c | 24.3 ± 9.1 | 22.6 ± 3.0 | 55.5 ± 3.8 | 66.1 ± 2.2 | 31.7 ± 5.0 | 17.1 ± 3.7 |

| Adriamycin | - | - | 63.4 ± 0.4 | 68.1 ± 1.3 | - | - |

Data represents the inhibition rate (%).

3.2. Other Biological Activities

In addition to their antitumor effects, acenaphthene derivatives have been investigated for a variety of other biological properties, including:

-

Antifungal activity[5]

-

Antimicrobial activity[5]

-

Anti-inflammatory activity[5]

-

Insecticidal activity[5]

3.3. Diagram of the Drug Discovery and Development Workflow

The following diagram outlines the typical workflow for the discovery and development of new drugs based on acenaphthene derivatives.

Caption: Drug discovery and development workflow.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in various scientific and therapeutic fields. The synthetic accessibility of the acenaphthene core allows for the generation of diverse chemical libraries for biological screening. The demonstrated antitumor activity of certain derivatives warrants further investigation and optimization to develop novel and effective cancer therapies. Continued research into the synthesis, biological evaluation, and structure-activity relationships of these compounds will be crucial for realizing their full therapeutic potential.

References

- 1. This compound | 5345-46-0 [sigmaaldrich.com]

- 2. 5-Acenaphthenecarboxaldehyde | C13H10O | CID 220399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:5345-46-0 | Chemsrc [chemsrc.com]

- 5. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dihydroacenaphthylene-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihydroacenaphthylene-5-carbaldehyde, a derivative of the polycyclic aromatic hydrocarbon acenaphthene, is a chemical compound of interest in organic synthesis. Its structure, featuring a reactive aldehyde group on the acenaphthene backbone, makes it a potentially valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known synonyms, chemical properties, and a likely synthetic route. It is important to note that while this document focuses on the chemical characteristics of the compound, there is a notable absence of publicly available information regarding specific trade names, biological activities, or its direct application in drug development and signaling pathways.

Chemical Identity and Properties

This compound is most commonly known by a variety of synonyms in chemical literature and supplier catalogs. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | 1,2-dihydro-5-acenaphthylenecarbaldehyde |

| CAS Number | 5345-46-0 |

| Molecular Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol |

| Physical Form | Solid |

| Melting Point | 102-106 °C |

| Purity (Typical) | ≥95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synonyms and Alternative Names

For clarity and comprehensive literature searching, the following synonyms are commonly used for this compound:

-

5-Acenaphthenecarboxaldehyde

-

1,2-dihydro-5-acenaphthylenecarbaldehyde

-

5-Formylacenaphthene

-

Acenaphthene-5-carbaldehyde

-

5-Acenaphthylenecarboxaldehyde, 1,2-dihydro-

Currently, there are no widely recognized trade names for this compound; it is primarily supplied under its chemical names for research and development purposes.

Synthesis and Experimental Protocols

The introduction of a formyl group onto an aromatic ring, such as the acenaphthene system, is commonly achieved through electrophilic aromatic substitution reactions. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds and is a probable synthetic route to this compound.[1][2][3][4][5]

General Experimental Protocol: Vilsmeier-Haack Formylation of Acenaphthene

This protocol describes a general procedure for the formylation of an activated aromatic substrate like acenaphthene.

Reagents and Materials:

-

Acenaphthene (starting material)

-

N,N-Dimethylformamide (DMF) (reagent and solvent)

-

Phosphorus oxychloride (POCl₃) (Vilsmeier reagent precursor)

-

Dichloromethane (or other suitable organic solvent)

-

Sodium acetate or Sodium hydroxide (for neutralization)

-

Ice

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium salt.

-

Formylation Reaction: Dissolve acenaphthene in a suitable solvent (or use excess DMF). Slowly add the pre-formed Vilsmeier reagent to the acenaphthene solution at a controlled temperature (typically between 0°C and room temperature). The reaction mixture is stirred for a period ranging from a few hours to overnight, with the progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the mixture is carefully poured into a beaker of crushed ice. The intermediate iminium salt is then hydrolyzed to the aldehyde by heating the aqueous mixture, often with the addition of a base such as sodium acetate or sodium hydroxide to neutralize the acidic conditions.

-

Purification: The crude product is then extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried over an anhydrous salt (like Na₂SO₄), and the solvent is removed under reduced pressure. The resulting solid can be further purified by column chromatography or recrystallization to yield pure this compound.

Visualizing the Synthetic Workflow

The logical flow of the Vilsmeier-Haack synthesis can be represented as a workflow diagram.

Caption: Workflow for the synthesis of this compound.

Applications and Future Directions

While this compound serves as a chemical intermediate, its potential applications in drug discovery and development are not well-documented in publicly available literature. The aldehyde functional group is versatile and can be used in a variety of subsequent reactions, such as the synthesis of Schiff bases, heterocycles, and other complex organic molecules. Researchers could potentially use this compound as a scaffold to build novel molecules for biological screening. However, at present, there are no established signaling pathways associated with this compound, nor are there published studies on its biological activity or therapeutic potential.

Conclusion

This compound is a well-characterized chemical compound with a clear synthetic pathway. This guide provides the essential chemical and physical data for researchers interested in its use in organic synthesis. The lack of information on its biological role or as a therapeutic agent suggests that this area remains unexplored and could be a potential avenue for future research. Professionals in drug development should view this compound as a starting material for the synthesis of novel chemical entities rather than a compound with known biological effects.

References

An In-Depth Technical Guide to the Theoretical and Experimental Properties of 1,2-Dihydroacenaphthylene-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties, experimental protocols, and potential biological significance of 1,2-Dihydroacenaphthylene-5-carbaldehyde (also known as 5-Acenaphthenecarboxaldehyde). This document collates available data to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this polycyclic aromatic aldehyde.

Core Compound Properties and Theoretical Data

This compound is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). The introduction of a formyl (-CHO) group at the 5-position significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are compiled from chemical supplier databases and provide a baseline for its handling and characterization.

| Property | Value |

| CAS Number | 5345-46-0 |

| Molecular Formula | C₁₃H₁₀O |

| Molecular Weight | 182.22 g/mol |

| Appearance | White to yellow to tan solid, powder, or crystals |

| Melting Point | 102-106 °C |

| Boiling Point | 367.2 °C at 760 mmHg |

| Density | 1.243 g/cm³ |

| InChI Key | VNEOTRCBGZQYJT-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC3=C(C=CC1=C23)C=O |

Theoretical Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Environment Description |

| ¹H | 9.5 - 10.5 | Aldehyde proton (-CHO), highly deshielded. |

| ¹H | 7.0 - 8.0 | Aromatic protons on the acenaphthene ring system. The specific shifts and coupling patterns will depend on their position relative to the aldehyde group. |

| ¹H | 3.0 - 3.5 | Aliphatic protons of the ethylene bridge (-CH₂-CH₂-). |

| ¹³C | 190 - 200 | Carbonyl carbon of the aldehyde group (C=O). |

| ¹³C | 120 - 150 | Aromatic carbons of the acenaphthene rings. |

| ¹³C | 25 - 35 | Aliphatic carbons of the ethylene bridge (-CH₂-CH₂-). |

Experimental Protocols

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction facilitates the formylation of electron-rich aromatic compounds.[1][2][3][4]

Synthesis via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of acenaphthene to yield this compound.

Reagents and Materials:

-

Acenaphthene (starting material)

-

N,N-Dimethylformamide (DMF) (reagent and solvent)

-

Phosphorus oxychloride (POCl₃) (Vilsmeier reagent precursor)

-

Dichloromethane (DCM) or 1,2-dichloroethane (solvent)

-

Sodium acetate solution (for workup)

-

Ice

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The Vilsmeier reagent, a chloromethyl iminium salt, is formed in situ.[4]

-

Formylation: Dissolve acenaphthene in a minimal amount of an appropriate solvent like dichloromethane or use DMF as the solvent. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to 40-60 °C to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium acetate until it is alkaline.

-

Isolation and Purification: The product will often precipitate as a solid. Collect the crude product by filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Potential Biological Activity and Screening

While this compound itself has not been extensively studied for its biological effects, research on related acenaphthene derivatives indicates potential antitumor activity.[5][6][7][8] This suggests that the acenaphthene scaffold is a promising starting point for the development of novel therapeutic agents.

Antitumor Potential

Studies on novel acenaphthene derivatives have shown cytotoxic effects against various human solid tumor cell lines, including:

-

Non-small cell lung cancer (H460)[5]

-

Human colon adenocarcinoma (SW480)[5]

-

Human melanoma (A375)[5]

-

Human pancreatic cancer (BxPC-3)[5]

One derivative, in particular, demonstrated antitumor activity against the SKRB-3 breast cancer cell line comparable to the standard chemotherapeutic agent Adriamycin.[5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and is commonly used to screen compounds for cytotoxic effects.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Potential Signaling Pathways and Mechanism of Action

Polycyclic aromatic hydrocarbons and their derivatives are known to interact with several biological pathways. While the specific pathways affected by this compound are unconfirmed, plausible mechanisms can be inferred from the broader class of PAHs, which are often associated with carcinogenesis and immunotoxicity.[9][10][11][12]

Key Potential Pathways:

-

Aryl Hydrocarbon Receptor (AhR) Signaling: Many PAHs are ligands for AhR, a transcription factor that regulates the expression of metabolic enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1).[9] Activation of this pathway leads to the metabolic activation of PAHs into reactive intermediates.

-

DNA Adduct Formation: These reactive metabolites can covalently bind to DNA, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, a critical step in cancer initiation.[10]

-

Oxidative Stress Pathways: The metabolism of PAHs can generate reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components and activate stress-response signaling pathways (e.g., MAPK pathways), which are implicated in cancer development.[13]

-

Calcium Signaling: Some PAHs have been shown to disrupt intracellular calcium (Ca²⁺) homeostasis, which is a critical second messenger in many cellular processes, including lymphocyte activation and apoptosis.[12]

References

- 1. aml.iaamonline.org [aml.iaamonline.org]

- 2. ajrconline.org [ajrconline.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. | Sigma-Aldrich [merckmillipore.com]

- 9. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cancer initiation by polycyclic aromatic hydrocarbons results from formation of stable DNA adducts rather than apurinic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of alterations in Ca(2+)-associated signaling pathways in the immunotoxicity of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news.cuanschutz.edu [news.cuanschutz.edu]

An In-depth Technical Guide to the Synthesis of Acenaphthene-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acenaphthene-5-carbaldehyde is a valuable chemical intermediate in the synthesis of various organic compounds, particularly in the development of novel dyes, optical brighteners, and potentially pharmaceutical agents. This technical guide provides a comprehensive overview of the most viable synthetic routes to acenaphthene-5-carbaldehyde, with a focus on detailed experimental protocols, quantitative data, and logical workflows. While direct formylation of acenaphthene remains a less-documented approach, a robust and reproducible two-step synthesis commencing with Friedel-Crafts acylation has been established. This guide will detail this primary route and briefly explore potential direct methods.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and well-documented method for the synthesis of acenaphthene-5-carbaldehyde proceeds through a two-step sequence:

-

Friedel-Crafts Acylation: Acenaphthene is first acylated to form 5-acetylacenaphthene.

-

Oxidation and Reduction Sequence: The resulting ketone is then converted to the target aldehyde. This is typically achieved by oxidation to the corresponding carboxylic acid, followed by a selective reduction.

This pathway is favored due to the high regioselectivity of the Friedel-Crafts acylation at the 5-position of the acenaphthene nucleus and the availability of reliable methods for the subsequent transformations.

Step 1: Friedel-Crafts Acylation of Acenaphthene

The introduction of an acetyl group at the 5-position of acenaphthene is efficiently achieved through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: [1]

-

Materials:

-

Acenaphthene (135 mmol)

-

Aluminum chloride (AlCl₃) (180 mmol)

-

Acetyl chloride (112 mmol)

-

Dry Dichloromethane (CH₂Cl₂) (360 mL)

-

Ice-water bath

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

n-Hexane

-

-

Procedure:

-

In a three-neck round-bottom flask equipped with a condenser, add aluminum chloride (24 g, 180 mmol) and 240 mL of dry dichloromethane.

-

Cool the mixture in an ice-water bath and add acetyl chloride (8 mL, 112 mmol).

-

Stir the mixture for 15 minutes.

-

Slowly add a solution of acenaphthene (20.8 g, 135 mmol) dissolved in 120 mL of dry dichloromethane to the flask.

-

Remove the ice-water bath and continue stirring at 20°C for 35 minutes.

-

Quench the reaction by carefully adding ice-water to the flask.

-

Separate the organic layer and wash it twice with saturated sodium carbonate solution and then with water.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from n-hexane to afford 5-acetylacenaphthene.

-

-

Quantitative Data:

Step 2: Conversion of 5-Acetylacenaphthene to Acenaphthene-5-carbaldehyde

This conversion is a two-part process involving the oxidation of the methyl ketone to a carboxylic acid, followed by the selective reduction of the carboxylic acid to the aldehyde.

The haloform reaction provides an effective method for converting methyl ketones to carboxylic acids.

Experimental Protocol: (Based on a patent for the synthesis of 5-acenaphthenecarboxylic acid)[2]

-

Materials:

-

5-Acetylacenaphthene (50 parts by weight)

-

Alkaline hypochlorite solution (excess)

-

Mineral acid (e.g., HCl)

-

-

Procedure:

-

Gently heat 5-acetylacenaphthene with an excess of alkaline hypochlorite solution on a steam bath. A vigorous reaction with the evolution of chloroform will occur.

-

After a few minutes, the reaction will be complete.

-

Cool the clear solution to precipitate the sodium salt of 5-acenaphthenecarboxylic acid.

-

Isolate the salt by filtration, dissolve it in water, and filter if necessary.

-

Precipitate the free carboxylic acid by adding a mineral acid.

-

Filter, wash with water, and dry the resulting 5-acenaphthenecarboxylic acid.

-

-

Quantitative Data:

-

Yield: The patent suggests a "quantitative yield".[2]

-

The selective reduction of a carboxylic acid to an aldehyde can be challenging as over-reduction to the alcohol is a common side reaction. Several methods can be employed:

-

Method A: Reduction via the Acid Chloride (Rosenmund Reduction)

-

Formation of the Acid Chloride: Convert acenaphthene-5-carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Rosenmund Reduction: The resulting acid chloride is then catalytically hydrogenated over a poisoned palladium catalyst (e.g., palladium on barium sulfate) to yield the aldehyde. The poison (e.g., quinoline-sulfur) is crucial to prevent over-reduction to the alcohol.

-

-

Method B: Direct Reduction with Hydride Reagents

Specialized bulky hydride reducing agents can selectively reduce carboxylic acids or their ester derivatives to aldehydes. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation, typically performed at low temperatures.[3]

General Experimental Protocol (Illustrative for DIBAL-H reduction of a methyl ester):

-

Materials:

-

Methyl acenaphthene-5-carboxylate (prepared from the carboxylic acid)

-

Diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., toluene)

-

Dry, inert solvent (e.g., toluene or THF)

-

Dry ice/acetone bath (-78 °C)

-

Methanol

-

Aqueous Rochelle's salt solution

-

-

Procedure:

-

Dissolve the methyl ester in a dry, inert solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (typically 1.0-1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for a specified time (monitoring by TLC is recommended).

-

Quench the reaction at -78 °C by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt to aid in the workup.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography.

-

Alternative Synthetic Strategies (Exploratory)

While the two-step method is the most established, other direct formylation methods could potentially be applied to acenaphthene. These methods are generally less reported for this specific substrate but are worth considering for research purposes.

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from DMF and POCl₃) to formylate electron-rich aromatic rings. While acenaphthene is reactive, specific conditions for its successful formylation at the 5-position with high yield are not well-documented in readily available literature.

-

Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) to introduce a formyl group.[4][5] This could be a viable direct route for acenaphthene.

-

Gattermann-Koch and Gattermann Reactions: These methods use carbon monoxide/HCl or hydrogen cyanide/HCl, respectively, with a Lewis acid catalyst. They are classic formylation reactions but might have limitations in terms of substrate scope and reaction conditions.

Data Summary

| Synthesis Step | Reagents | Catalyst/Conditions | Yield | Purity | Reference |

| Friedel-Crafts Acylation | Acenaphthene, Acetyl chloride | AlCl₃, CH₂Cl₂, 20°C | 75% | 99% | [1] |

| Haloform Reaction | 5-Acetylacenaphthene | Alkaline hypochlorite | Quantitative | - | [2] |

| Selective Reduction (General) | Acenaphthene-5-carboxylic acid derivative | e.g., DIBAL-H at -78°C or Rosenmund catalyst | Variable | Variable | General Method |

Conclusion

The synthesis of acenaphthene-5-carbaldehyde is most reliably achieved through a two-step process involving the Friedel-Crafts acylation of acenaphthene to 5-acetylacenaphthene, followed by oxidation to the carboxylic acid and subsequent selective reduction. This pathway offers good overall yields and high purity of the intermediate and final products. While direct formylation methods present an area for further research, the two-step approach remains the recommended and most practical route for obtaining this valuable chemical intermediate for applications in drug development and materials science. Further optimization of the selective reduction step for acenaphthene-5-carboxylic acid would be a valuable contribution to the synthesis of this compound.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1,2-Dihydroacenaphthylene-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,2-Dihydroacenaphthylene-5-carbaldehyde (also known as acenaphthene-5-carbaldehyde). This compound serves as a valuable building block in medicinal chemistry and materials science. This document compiles available data to facilitate its use in research and development.

Physicochemical Properties

This compound is a solid with a melting point range of 102-106 °C.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O | [1] |

| Molecular Weight | 182.22 g/mol | |

| CAS Number | 5345-46-0 | [1] |

| Melting Point | 102-106 °C | [1] |

| Boiling Point | 367.2 °C at 760 mmHg | [2] |

| Density | 1.243 g/cm³ | [2] |

| Flash Point | 243.6 °C | [1] |

| Exact Mass | 182.07300 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the ethylene bridge protons. The aromatic protons would appear as a complex multiplet system due to coupling. The aldehyde proton would be a singlet in the downfield region, typically around 9-10 ppm. The ethylene bridge protons would present as a singlet or a pair of coupled multiplets in the aliphatic region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), multiple signals for the aromatic carbons, and a signal for the sp³ hybridized carbons of the ethylene bridge.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylene bridge would appear just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺) at m/z = 182. Subsequent fragmentation may involve the loss of the formyl group (CHO), leading to a significant peak at m/z = 153.

Experimental Protocols: Synthesis

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of acenaphthene. This reaction introduces a formyl group onto an electron-rich aromatic ring.

Vilsmeier-Haack Formylation of Acenaphthene

Reaction Principle: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich acenaphthene ring, primarily at the 5-position, to yield the corresponding aldehyde after hydrolysis.

General Procedure:

-

In a reaction vessel, the Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to N,N-dimethylformamide at low temperature (typically 0-10 °C).

-

Acenaphthene, dissolved in a suitable solvent, is then added to the freshly prepared Vilsmeier reagent.

-

The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete reaction.

-

Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by hydrolysis, often with the addition of a base such as sodium acetate, to neutralize the acidic medium and facilitate the formation of the aldehyde.

-

The crude product is then extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound.

-

Purification is typically achieved through recrystallization or column chromatography.

Caption: Vilsmeier-Haack synthesis of this compound.

Signaling and Metabolic Pathways

Currently, there is no specific information available in the scientific literature detailing signaling pathways directly involving this compound. However, the parent compound, acenaphthene, is a known polycyclic aromatic hydrocarbon (PAH) and its metabolic pathways have been studied.

Human cytochrome P450 enzymes are involved in the oxidation of acenaphthene, leading to various mono- and di-oxygenated products. This metabolism is a crucial step in the detoxification and elimination of this PAH from the body. It is plausible that this compound, if introduced into a biological system, would be subject to similar metabolic transformations, likely involving oxidation of the aldehyde group to a carboxylic acid or reduction to an alcohol, followed by conjugation and excretion.

Caption: Generalized metabolic pathway of acenaphthene.

References

1,2-Dihydroacenaphthylene-5-carbaldehyde chemical formula and weight

An In-Depth Technical Guide to 1,2-Dihydroacenaphthylene-5-carbaldehyde

For researchers, scientists, and professionals in drug development, this guide provides comprehensive technical information on this compound, a polycyclic aromatic hydrocarbon derivative.

Chemical Properties and Data

This compound, with the CAS number 5345-46-0, possesses a unique molecular structure that lends itself to various chemical reactions.[1][2] Its chemical formula is C13H10O, and it has a molecular weight of approximately 182.22 g/mol .[1][2]

| Property | Value |

| Molecular Formula | C13H10O |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 5345-46-0[1][2] |

| Melting Point | 102-106°C[1] |

| Boiling Point | 367.2°C at 760 mmHg[1] |

| Density | 1.243 g/cm³[1] |

| Flash Point | 243.6°C[1] |

| InChI Key | VNEOTRCBGZQYJT-UHFFFAOYSA-N |

Experimental Protocols

General Procedure for Tandem C-H Penta- and Hexaannulation Reactions:

This procedure describes the synthesis of acenaphthylene derivatives and could be conceptually adapted for the target molecule.

-

A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the following reagents under a nitrogen atmosphere:

-

[Cp*RhCl2]2 (5 mol%)

-

AgOTf (20 mol%)

-

CuO (3.0 equivalents)

-

1-Methylcyclohexane-1-carboxylic acid (1-MeCHA) (0.5 equivalents)

-

Naphthalene ketone substrate (1.0 equivalent)

-

Alkyne (4.0 equivalents)

-

1,2-Dichloroethane (DCE) (2.0 mL)

-

-

The vessel is securely sealed with a screw cap.

-

The reaction mixture is stirred at 150°C in an oil bath for 16 hours.[3]

-

Upon completion, the reaction is cooled to room temperature, and the resulting mixture is purified using appropriate chromatographic techniques to isolate the desired acenaphthylene product.

Key Reactions and Synthetic Pathways

The synthesis of acenaphthylene derivatives often involves transition metal-catalyzed C-H activation and subsequent annulation reactions. A proposed mechanistic pathway for the formation of acenaphthylenes from naphthalene ketones and alkynes is depicted below. This process showcases a rhodium-catalyzed C-H cyclopentaannulation followed by a Diels-Alder reaction.[3]

Figure 1: Proposed mechanism for acenaphthylene synthesis.

References

Solubility Profile of 1,2-Dihydroacenaphthylene-5-carbaldehyde in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dihydroacenaphthylene-5-carbaldehyde. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its expected solubility based on chemical structure and the known properties of the parent compound, acenaphthene (1,2-dihydroacenaphthylene). Furthermore, this guide furnishes detailed, generalized experimental protocols for determining the solubility of solid organic compounds in organic solvents, which are directly applicable to the title compound. A workflow for this experimental determination is also presented visually. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. The solubility of a compound is a critical physicochemical property that influences its application in various fields, including organic synthesis, materials science, and particularly in drug development, where it affects bioavailability and formulation. Understanding the solubility of this compound in different organic solvents is essential for its purification, reaction setup, and formulation.

Predicted Solubility of this compound

The structure of this compound includes a large, non-polar polycyclic aromatic hydrocarbon backbone and a polar aldehyde functional group. The "like dissolves like" principle suggests that the compound will exhibit good solubility in non-polar and moderately polar organic solvents. The presence of the aldehyde group may slightly increase its polarity compared to acenaphthene, potentially enhancing its solubility in more polar organic solvents. It is expected to have limited solubility in highly polar solvents like water.

Solubility Data of Acenaphthene (Parent Compound)

As a reference, the following table summarizes the available quantitative solubility data for the parent compound, acenaphthene (1,2-Dihydroacenaphthylene), in various organic solvents. This data can serve as a useful starting point for solvent selection for its derivatives.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Benzene | 25 | Very Soluble |

| Toluene | 25 | Very Soluble |

| Chloroform | 25 | Slightly Soluble |

| Acetic Acid | 25 | Soluble |

| Ethanol | 25 | Slightly Soluble |

| Water | 25 | 0.0004 |

Note: "Very Soluble" and "Soluble" are qualitative descriptors from the available literature. Precise quantitative values were not consistently available.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.

-

Gravimetric Method: Evaporate the solvent from the filtered, pre-weighed vial and weigh the remaining solid residue.

-

Spectroscopic/Chromatographic Method: Dilute a known volume of the filtered saturated solution with a suitable solvent and determine the concentration using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the volume of the solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its chemical structure suggests a preference for non-polar and moderately polar organic solvents. The provided general experimental protocol offers a reliable method for researchers to determine the precise solubility of this compound in various solvents of interest. The solubility data for the parent compound, acenaphthene, can be a valuable guide for initial solvent screening. The generation of accurate solubility data is crucial for the effective utilization of this compound in scientific and industrial applications.

Methodological & Application

Synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route described is the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic systems such as acenaphthene. This protocol includes reagent specifications, step-by-step instructions, reaction monitoring, and purification techniques. Additionally, an alternative approach via the Friedel-Crafts reaction is briefly discussed. Safety precautions and expected outcomes are also addressed to ensure successful synthesis in a research and development setting.

Introduction

This compound, also known as 5-formylacenaphthene, is a key intermediate in the synthesis of a variety of complex organic molecules. Its unique polycyclic aromatic hydrocarbon scaffold combined with a reactive aldehyde functionality makes it a versatile precursor for the development of novel therapeutic agents and functional materials. The introduction of the formyl group at the 5-position of the acenaphthene nucleus is most commonly achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction stands out as a highly effective method for this transformation, offering good regioselectivity and yields.[1][2][3]

Synthesis Protocols

Two primary methods for the synthesis of this compound are the Vilsmeier-Haack reaction and the Friedel-Crafts acylation. The Vilsmeier-Haack reaction is generally preferred due to its milder conditions and higher selectivity for the mono-formylated product.

Primary Method: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] The electron-rich acenaphthene undergoes electrophilic attack by the Vilsmeier reagent, followed by hydrolysis to yield the desired aldehyde.[3]

Reaction Scheme:

Vilsmeier-Haack Reaction Scheme

Experimental Protocol:

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| Acenaphthene (C₁₂H₁₀) | Reagent Grade (≥98%) | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous (99.8%) | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | Reagent Grade (≥99%) | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous (≥99.8%) | Sigma-Aldrich |

| Sodium acetate (CH₃COONa) | ACS Reagent (≥99%) | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Sigma-Aldrich |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich |

| Diethyl ether (Et₂O) | ACS Reagent | Sigma-Aldrich |

| Hexane | ACS Reagent | Sigma-Aldrich |

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.

-

Reaction with Acenaphthene: Dissolve acenaphthene (1 equivalent) in anhydrous dichloromethane (DCM). Add the acenaphthene solution to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure this compound is typically a solid.

Expected Results:

| Parameter | Value |

| Yield | 60-70% |

| Physical State | Crystalline solid |

| Melting Point | 102-106 °C |

| ¹H NMR | Consistent with the product structure |

| ¹³C NMR | Consistent with the product structure |

| Mass Spec | M+ = 182.22 g/mol |

Alternative Method: Friedel-Crafts Acylation

The Friedel-Crafts reaction can also be employed to introduce a formyl group, typically through acylation followed by a subsequent oxidation or reduction step, or directly using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst. However, this method can sometimes lead to a mixture of 3- and 5-substituted isomers and may require harsher conditions. A patent describes the preparation of 5-acetyl-acenaphthene from acenaphthene and acetyl chloride using a Friedel-Crafts reaction.[6]

Reaction Scheme:

Friedel-Crafts Reaction Scheme

Due to the potential for isomer formation and harsher reaction conditions, the Vilsmeier-Haack reaction is the recommended protocol for the synthesis of this compound.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound via the Vilsmeier-Haack reaction is depicted below.

Synthesis and Purification Workflow

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

-

The Vilsmeier-Haack reaction is exothermic. Proper temperature control is crucial, especially during the addition of POCl₃.

-

Always perform the reaction in a well-ventilated fume hood.

Conclusion

The Vilsmeier-Haack reaction provides an effective and reliable method for the synthesis of this compound. The detailed protocol provided in this application note offers a clear pathway for researchers to obtain this valuable intermediate in good yield and purity. Careful adherence to the experimental procedure and safety precautions is essential for a successful outcome. The resulting product can be utilized in a wide range of applications, from the development of new pharmaceuticals to the creation of advanced organic materials.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. aml.iaamonline.org [aml.iaamonline.org]

- 3. scirp.org [scirp.org]

- 4. CN104262253A - Formylation method - Google Patents [patents.google.com]

- 5. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis [ouci.dntb.gov.ua]

- 6. CH129583A - Process for the preparation of 5-acenaphtenecarboxylic acid. - Google Patents [patents.google.com]

Application Notes and Protocols: 1,2-Dihydroacenaphthylene-5-carbaldehyde as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a practical guide for the utilization of 1,2-dihydroacenaphthylene-5-carbaldehyde as a versatile starting material in various organic transformations. The protocols outlined below are based on well-established synthetic methodologies for aromatic aldehydes and are adapted for this specific acenaphthene derivative. While direct literature precedents for these specific reactions with this compound are limited, these notes serve as a foundational blueprint for researchers to explore its synthetic potential.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 5345-46-0 | |

| Molecular Formula | C₁₃H₁₀O | |

| Molecular Weight | 182.22 g/mol | |

| Appearance | Solid | - |

| Melting Point | 102-106 °C | [1] |

| Boiling Point | 367.2 °C at 760 mmHg | [1] |

| Density | 1.243 g/cm³ | [1] |

Application Note 1: Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The aldehyde group of this compound can react with active methylene compounds in the presence of a basic catalyst to yield various α,β-unsaturated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional organic materials.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Neutralize the residue with a dilute solution of hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation: Potential Knoevenagel Condensation Products

| Active Methylene Compound | Expected Product Structure | Potential Applications |

| Malononitrile | 2-(1,2-dihydroacenaphthylen-5-ylmethylene)malononitrile | Precursor for heterocyclic synthesis, potential biological activity. |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(1,2-dihydroacenaphthylen-5-yl)acrylate | Intermediate for the synthesis of substituted pyridines and other heterocycles. |

| Diethyl malonate | Diethyl 2-(1,2-dihydroacenaphthylen-5-ylmethylene)malonate | Building block for Michael additions and further functionalization. |

Workflow Diagram: Knoevenagel Condensation

Caption: General workflow for the Knoevenagel condensation.

Application Note 2: Synthesis of Alkenes via Wittig Reaction